molecular formula C14H28O2 B12653216 Octyl (S)-2-methylvalerate CAS No. 51183-44-9

Octyl (S)-2-methylvalerate

Cat. No.: B12653216
CAS No.: 51183-44-9
M. Wt: 228.37 g/mol
InChI Key: BPECYXCTWJIGSK-UHFFFAOYSA-N
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Description

Octyl (S)-2-methylvalerate: is an ester compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its pleasant aroma and is often used in the fragrance and flavor industries. The compound is synthesized through esterification, involving the reaction of an alcohol with a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl (S)-2-methylvalerate is typically synthesized through the esterification of octanol and (S)-2-methylvaleric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the pure ester.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures high yield and purity of the product. Enzymatic catalysis using immobilized lipases is also explored for its environmental benefits and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or enzymes under mild conditions.

Major Products:

    Hydrolysis: Octanol and (S)-2-methylvaleric acid.

    Reduction: Octanol and (S)-2-methylvaleric alcohol.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Chemistry: Octyl (S)-2-methylvalerate is used as a model compound in studying esterification and transesterification reactions. Its behavior under various conditions provides insights into reaction mechanisms and kinetics .

Biology and Medicine: The compound is explored for its potential in drug delivery systems. Its ability to form stable liposomes makes it a candidate for encapsulating hydrophobic drugs .

Industry: In the fragrance and flavor industry, this compound is valued for its pleasant aroma. It is used in perfumes, cosmetics, and food flavorings .

Mechanism of Action

The mechanism of action of Octyl (S)-2-methylvalerate in biological systems involves its incorporation into lipid membranes. It can alter membrane fluidity and permeability, affecting the release and absorption of encapsulated drugs. The ester bond is susceptible to hydrolysis by esterases, releasing the active components .

Comparison with Similar Compounds

Uniqueness: Octyl (S)-2-methylvalerate stands out due to its specific stereochemistry, which can influence its interaction with biological systems and its overall stability. Its unique combination of octanol and (S)-2-methylvaleric acid provides distinct properties compared to other esters .

Properties

CAS No.

51183-44-9

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

octyl 2-methylpentanoate

InChI

InChI=1S/C14H28O2/c1-4-6-7-8-9-10-12-16-14(15)13(3)11-5-2/h13H,4-12H2,1-3H3

InChI Key

BPECYXCTWJIGSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(C)CCC

Origin of Product

United States

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